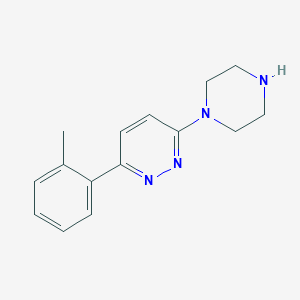

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Descripción general

Descripción

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2-methylphenyl group at the 3-position and a piperazine ring at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound.

Substitution with 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methylbenzene and a suitable catalyst such as aluminum chloride.

Introduction of Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction where the pyridazine derivative reacts with piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Chemical Reactions Involving 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

The chemical reactivity of this compound can be analyzed through several types of reactions, including oxidation, reduction, and substitution reactions.

2.1. Oxidation Reactions

Oxidation reactions are crucial for modifying the functional groups within the compound. For instance:

-

Oxidizing Agents : The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to yield various oxidized derivatives. This process typically results in the formation of N-oxides or other functionalized products that may exhibit altered biological activity.

2.2. Reduction Reactions

Reduction reactions can also play a significant role in the transformation of this compound:

-

Reducing Agents : Utilizing reducing agents like sodium borohydride or lithium aluminum hydride can lead to the formation of reduced derivatives of this compound. These derivatives may possess different pharmacological profiles compared to the parent compound.

2.3. Substitution Reactions

Substitution reactions are essential for introducing new functional groups into the molecule:

-

Nucleophilic Substitution : The piperazinyl or pyridazinyl moieties can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides, resulting in various substituted derivatives.

3.1. Formation of the Pyridazine Ring

The initial step often involves the synthesis of a pyridazine intermediate through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

3.2. Piperazine Substitution

Following the formation of the pyridazine ring, piperazine is introduced into the structure via nucleophilic attack on an electrophilic site on the pyridazine, typically facilitated by a base such as potassium carbonate.

4.1. Biological Activity

Studies have shown that derivatives of this compound possess potential anti-tubercular activity, with some exhibiting significant inhibitory concentrations against Mycobacterium tuberculosis .

5.2. Biological Activity Data

| Compound ID | IC50 (μM) against Mycobacterium tuberculosis | Cytotoxicity (HEK-293 cells) |

|---|---|---|

| Compound A | 1.35 | Non-toxic |

| Compound B | 2.18 | Non-toxic |

| Compound C | 40.32 | Non-toxic |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula for 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is C_{15}H_{19}N_{3}, with a molecular weight of approximately 241.33 g/mol. Its structure features a pyridazine ring substituted with a piperazine group and a 2-methylphenyl moiety, which contributes to its biological activity.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly in the treatment of various diseases.

- Antitumor Activity : Studies have indicated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. In vitro assays demonstrated IC50 values in the low micromolar range, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression. Inhibiting IDO1 could enhance anti-tumor immunity.

Neuropharmacology

Research has also focused on the psychoactive properties of this compound. It is believed to interact with neurotransmitter systems, potentially acting as a releasing agent for monoamines such as dopamine and serotonin. This mechanism may contribute to its therapeutic applications in treating neurological disorders.

Industrial Applications

In industrial chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the development of new materials with specific properties tailored for various applications.

Antiproliferative Studies

A study conducted on the effects of this compound on A549 and MCF-7 cell lines utilized MTT assays to assess cell viability. The results indicated that treatment with concentrations as low as 10 μM significantly reduced cell viability after 72 hours.

Inhibition of ENL-Dependent Tumors

Research focusing on ENL-dependent tumors demonstrated that derivatives of this compound exhibited cytotoxicity with CC50 values around 8.20 μM for MOLM-13 cells. This highlights the compound's potential utility in targeted cancer therapies.

Bromodomain Inhibition

Another study reported that related compounds demonstrated significant inhibitory activity against bromodomains such as BRD4 and CECR2, indicating broader applications in modulating epigenetic targets within cancer therapy contexts.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for various modifications that can enhance its biological activity. The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Triazole-Pyridine | Basic structure without additional substituents |

| 3-(2-Cyclopropylacetamido)-6-piperazin-1-ylpyridazine | Triazole-Pyridine | Contains cyclopropylacetamido group enhancing activity |

| [1,2,4]Triazolo[1,5-a]pyridine | Triazole-Pyridine | Known for applications in medicinal chemistry |

These modifications can lead to enhanced enzyme inhibition and cytotoxicity against tumor cells.

Mecanismo De Acción

The mechanism of action of 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

3-(2-Methylphenyl)-6-piperazin-1-ylpyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.

3-(2-Methylphenyl)-6-piperazin-1-ylpyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.

Uniqueness

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is unique due to the presence of the pyridazine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound in medicinal chemistry research.

Actividad Biológica

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is prevalent in various pharmacologically active substances, and its structure suggests possible interactions with multiple biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes involved in neurotransmission. Compounds with similar structures often modulate the activity of neurotransmitters such as serotonin and dopamine, influencing central nervous system functions. Specifically, piperazine derivatives are known to act as agonists or antagonists at various receptor sites, which can lead to therapeutic effects in conditions like depression, anxiety, and other neuropsychiatric disorders .

Pharmacological Properties

Research indicates that derivatives of piperazine, including this compound, may exhibit:

- Antidepressant Activity : By modulating serotonin receptor activity.

- Anxiolytic Effects : Potentially reducing anxiety through GABAergic mechanisms.

- Anticonvulsant Properties : Inhibition of excitatory neurotransmission pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperazine derivatives shows that modifications on the phenyl ring can significantly influence biological activity. For instance, the presence of methyl groups on the phenyl ring enhances lipophilicity, which may improve the compound's ability to cross the blood-brain barrier and increase its efficacy in central nervous system applications .

| Structural Feature | Activity Impact |

|---|---|

| Methyl substitution | Increased lipophilicity |

| Piperazine moiety | Neurotransmitter modulation |

| Pyridazine core | Potential receptor binding affinity |

Antimicrobial Activity

A study evaluated various piperazine derivatives for their antimicrobial properties. Among these, this compound was tested against Mycobacterium tuberculosis and showed promising results. The compound exhibited a minimum inhibitory concentration (MIC) that was competitive with standard anti-tubercular agents, suggesting its potential as a lead compound for further development .

Neuropharmacological Studies

In preclinical models, compounds similar to this compound were subjected to behavioral tests assessing anxiety and depression. Results indicated that these compounds could significantly reduce anxiety-like behaviors in rodents, correlating with alterations in serotonin levels in the brain . Such findings support the hypothesis that this compound may serve as an effective treatment option for mood disorders.

Propiedades

IUPAC Name |

3-(2-methylphenyl)-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-12-4-2-3-5-13(12)14-6-7-15(18-17-14)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYPDLXZDQZFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.